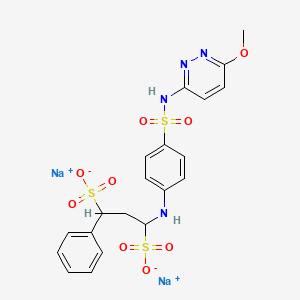
Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a pyridazine ring, a sulfonamide group, and a disulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-methoxypyridazine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylamine to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the sulfonamide or disulfonate groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the pyridazine ring can interact with nucleic acids or proteins. These interactions can disrupt biological pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 4-amino-N-(6-methoxypyridazin-3-yl)-benzenesulfonamide: Shares a similar pyridazine and sulfonamide structure but lacks the disulfonate group.
Sulfamethoxypyridazine: Another sulfonamide antibiotic with a pyridazine ring, used in treating bacterial infections.
Uniqueness
The uniqueness of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate lies in its combination of a disulfonate group with a pyridazine and sulfonamide structure.
Propiedades
Número CAS |
94232-25-4 |
|---|---|
Fórmula molecular |
C20H20N4Na2O9S3 |
Peso molecular |
602.6 g/mol |
Nombre IUPAC |
disodium;1-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]-3-phenylpropane-1,3-disulfonate |
InChI |
InChI=1S/C20H22N4O9S3.2Na/c1-33-19-12-11-18(22-23-19)24-34(25,26)16-9-7-15(8-10-16)21-20(36(30,31)32)13-17(35(27,28)29)14-5-3-2-4-6-14;;/h2-12,17,20-21H,13H2,1H3,(H,22,24)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clave InChI |
LOYSPXFLDAFBJN-UHFFFAOYSA-L |
SMILES canónico |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(CC(C3=CC=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)

![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
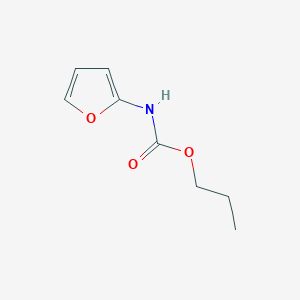
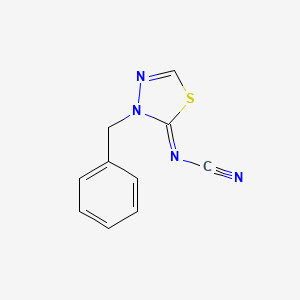
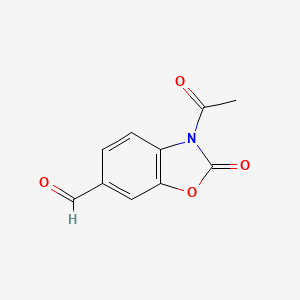

![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)
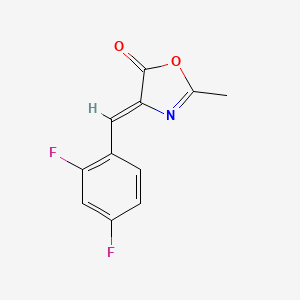
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)
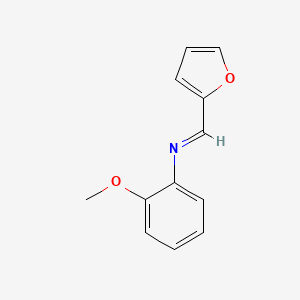
![7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B12895413.png)
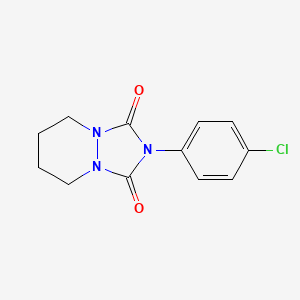
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
